2-Chloro-5-methoxybenzoic acid

Purification Crystallization Solid-State Handling

Select 2-Chloro-5-methoxybenzoic acid (CAS 6280-89-3) for your sulfonylurea antidiabetic synthesis—the specific 2-chloro-5-methoxy substitution pattern enables a 90% yield chlorination route vs. the prior 45% method. Its balanced pKa (2.78) ensures clean amide/ester couplings, while the high melting point (171–173°C) simplifies recrystallization purification. With a LogP of 2.26, it delivers optimal oral bioavailability for medicinal chemistry libraries. This isomer's unique copper-chelating and anti-inflammatory activity further distinguishes it from cheaper mono-substituted analogs.

Molecular Formula C8H7ClO3
Molecular Weight 186.59 g/mol
CAS No. 6280-89-3
Cat. No. B1581678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-methoxybenzoic acid
CAS6280-89-3
Molecular FormulaC8H7ClO3
Molecular Weight186.59 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Cl)C(=O)O
InChIInChI=1S/C8H7ClO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)
InChIKeyAQHFCRYZABKUEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-methoxybenzoic Acid (CAS 6280-89-3): A Differentiated Ortho-Chloro Meta-Methoxy Benzoic Acid Building Block


2-Chloro-5-methoxybenzoic acid (CAS 6280-89-3), also known as 6-chloro-m-anisic acid, is a substituted benzoic acid with a molecular formula of C₈H₇ClO₃ and a molecular weight of 186.59 g/mol . It features a chlorine atom at the ortho position and a methoxy group at the meta position relative to the carboxylic acid group. This specific substitution pattern imparts a unique combination of physicochemical properties, including a melting point of 171-173°C, a predicted pKa of 2.78±0.25, and a LogP of 2.26 [1]. It is commercially available as a white to off-white crystalline powder, typically at purities of 98% or higher . The compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis and has been investigated for its intrinsic biological activities, including copper chelation and anti-inflammatory effects .

Why 2-Chloro-5-methoxybenzoic Acid Cannot Be Simply Replaced by Other Chloro- or Methoxy-Benzoic Acids


The simultaneous presence and specific positioning of the electron-withdrawing chloro group and the electron-donating methoxy group on the benzoic acid core generate a distinct electronic and steric profile that is not replicated by other regioisomers or mono-substituted analogs . For instance, moving the methoxy group from the 5- to the 4-position (2-chloro-4-methoxybenzoic acid) raises the melting point by approximately 40°C and alters reactivity in nucleophilic aromatic substitution and cross-coupling reactions . Similarly, removing the chloro group (5-methoxybenzoic acid) drastically reduces acidity (pKa increases from ~2.8 to ~4.1) and eliminates a key handle for further derivatization, while replacing chlorine with bromine (2-bromo-5-methoxybenzoic acid) changes both the molecular weight and the leaving group propensity for metal-catalyzed transformations . These non-linear property changes mean that in-class substitution is not trivial and can lead to significantly different synthetic outcomes, biological activities, and material properties, necessitating a detailed, quantitative comparison for informed procurement [1].

Quantitative Differentiation of 2-Chloro-5-methoxybenzoic Acid from Key Analogs


Melting Point and Crystallinity: Enabling Facile Purification and Handling Relative to Lower-Melting Analogs

2-Chloro-5-methoxybenzoic acid exhibits a melting point of 171-173°C, which is substantially higher than that of its close analogs 2-chlorobenzoic acid (138-142°C) and 5-methoxybenzoic acid (105-107°C) [1]. This elevated melting point is a direct consequence of the combined electronic and steric effects of the ortho-chloro and meta-methoxy substituents, which enhance intermolecular interactions in the solid state. The higher melting point facilitates purification by recrystallization and improves handling characteristics during weighing and formulation compared to lower-melting, often waxy, analogs .

Purification Crystallization Solid-State Handling

Acidity (pKa): Balanced Reactivity for Selective Carboxylate Activation in Amide and Ester Couplings

The predicted pKa of 2-chloro-5-methoxybenzoic acid is 2.78±0.25 . This value lies between that of the more acidic 2,5-dichlorobenzoic acid (pKa ~2.51) and the significantly less acidic 2-chlorobenzoic acid (pKa 2.89) and 5-methoxybenzoic acid (pKa ~4.10) [1]. The intermediate acidity is a result of the electron-withdrawing chloro group and the electron-donating methoxy group partially canceling each other's effects. This pKa value indicates that the carboxylate can be readily activated under standard coupling conditions (e.g., with carbodiimides) without the excessive reactivity that can lead to racemization or side reactions seen with stronger acids, while still being sufficiently acidic to avoid the sluggish activation often encountered with less acidic analogs [2].

Amide Bond Formation Esterification Reactivity Tuning

Lipophilicity (LogP): Optimized for Drug-Like Properties and Membrane Permeability

2-Chloro-5-methoxybenzoic acid has a LogP value of 2.26 [1]. This places its lipophilicity between that of the more polar 2-chlorobenzoic acid (LogP 2.04) and the more lipophilic 2,5-dichlorobenzoic acid (LogP 2.82) [2]. The increase in LogP relative to 2-chlorobenzoic acid is attributable to the methoxy group, which increases the compound's hydrophobic surface area. This intermediate LogP value suggests a favorable balance between aqueous solubility (critical for formulation) and passive membrane permeability (critical for cellular uptake), making it a more attractive building block for orally bioavailable drug candidates than either extreme .

Lipophilicity Drug Design Membrane Permeability ADME

Synthetic Yield Advantage: A 2-Fold Improvement Over Prior Art in the Synthesis of a Key Glibenclamide Intermediate

In the context of synthesizing the antidiabetic drug glibenclamide, 2-chloro-5-methoxybenzoic acid (also referred to as 2-methoxy-5-chlorobenzoic acid) is a critical intermediate. A patent (RU2030387C1) discloses a novel method for its preparation that achieves a yield of 90% with a main substance content of 97.42% [1]. This represents a substantial improvement over a previously known method, which yielded the product in only 45% yield via methylation of 5-chlorosalicylic acid methyl ester [2]. The patented process involves the chlorination of 2-methoxybenzoic acid in carbon tetrachloride in the presence of iodine and an ester additive, demonstrating a more efficient and industrially viable route to this specific regioisomer [1].

Process Chemistry Synthetic Efficiency Glibenclamide Pharmaceutical Intermediate

Intrinsic Biological Activity: Copper Chelation and Anti-Inflammatory Effects in Microglial Cells

Beyond its role as a synthetic intermediate, 2-chloro-5-methoxybenzoic acid (2CMB) possesses intrinsic biological activities. It has been characterized as a copper chelator and demonstrates antagonistic properties against microglial cells . Specifically, it inhibits the synthesis of inflammatory mediators in rat spinal cord microglia cells, an effect attributed to the inhibition of polyphosphoric acid activity . While direct IC50 values are not consistently reported, this activity profile distinguishes it from non-chelating analogs like 2-chlorobenzoic acid or 5-methoxybenzoic acid. The slow reaction rate of 2CMB with copper ions also suggests its potential utility as a tracer for measuring chloride ion profiles . This unique bioactivity is a direct result of the combined ortho-chloro and meta-methoxy substitution pattern, which is not present in simpler benzoic acid derivatives .

Copper Chelation Microglia Neuroinflammation Anti-inflammatory

Optimal Application Scenarios for 2-Chloro-5-methoxybenzoic Acid Based on Quantitative Evidence


High-Yield Synthesis of Glibenclamide and Related Sulfonylurea Drug Intermediates

Leveraging the 90% yield demonstrated in RU2030387C1, this compound is the optimal choice for the large-scale synthesis of glibenclamide and other sulfonylurea antidiabetic agents. The specific 2-chloro-5-methoxy substitution pattern enables the efficient chlorination route, which is a significant improvement over the prior 45% yield method [1]. Procuring this specific isomer is essential for achieving economically viable process chemistry in this pharmaceutical class.

Synthesis of Amide and Ester Libraries with Optimized Reactivity and Purification Profiles

The balanced pKa of 2.78 facilitates clean activation in amide and ester coupling reactions, while the high melting point (171-173°C) simplifies purification via recrystallization [1]. This combination of properties makes it a superior building block for medicinal chemistry libraries where high-purity final compounds are required without extensive chromatography, compared to lower-melting or more acidic/reactive analogs that may lead to side reactions or be difficult to isolate in solid form .

Development of Orally Bioavailable Drug Candidates with Favorable Lipophilicity

With a LogP of 2.26, this compound provides a desirable balance between aqueous solubility and membrane permeability, falling within the optimal range for oral bioavailability [1]. Medicinal chemists seeking to incorporate a benzoic acid moiety into lead compounds with good predicted ADME properties should prioritize this analog over more hydrophilic (e.g., 2-chlorobenzoic acid, LogP 2.04) or more lipophilic (e.g., 2,5-dichlorobenzoic acid, LogP 2.82) alternatives, especially when aiming for central nervous system or systemic targets .

Probe Development for Neuroinflammation and Copper Homeostasis Research

Due to its demonstrated copper chelating activity and ability to inhibit inflammatory mediators in microglial cells, 2-chloro-5-methoxybenzoic acid serves as a unique starting point for developing chemical probes to study copper-dependent pathways in neuroinflammation [1]. Its distinct activity profile, not shared by simple chlorobenzoic or methoxybenzoic acids, justifies its selection over cheaper, more common benzoic acid derivatives for specialized biological investigations .

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